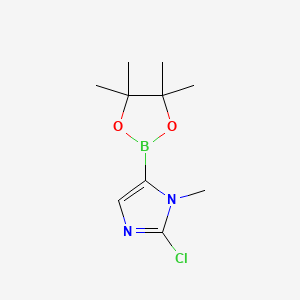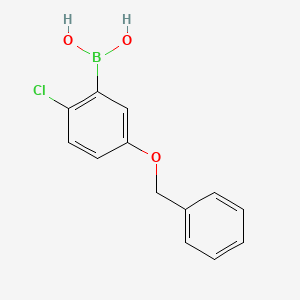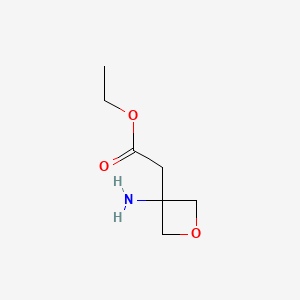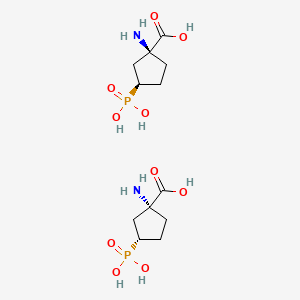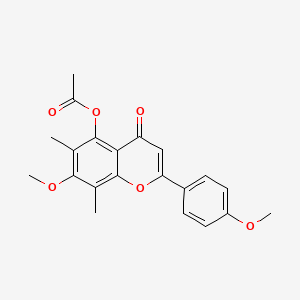
Eucalyptin acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eucalyptin acetate is a naturally occurring flavonoid compound found in the leaves of the eucalyptus tree, specifically Eucalyptus globulus . It is known for its various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties . This compound has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications.
Mécanisme D'action
Target of Action
Eucalyptin acetate, also known as 1,8-cineole, is a major constituent of eucalyptus species . Its primary targets are the interferon regulatory factor 3 (IRF3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These targets play a crucial role in the immune response, inflammation, and mucus hypersecretion .
Mode of Action
This compound interacts with its targets by inducing IRF3 and controlling NF-κB, which results in the decrease of mucin genes (MUC2, MUC19) . This interaction leads to the inhibition of reactive oxygen species (ROS)-mediated mucus hypersecretion . At relevant plasma concentrations (1.5 µg/ml), this compound strongly and significantly inhibits lipopolysaccharide (LPS)-stimulated cytokines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Eucalyptin acetate can be synthesized through the acetylation of eucalyptin, a flavonoid found in eucalyptus leaves. The acetylation process typically involves the reaction of eucalyptin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions for several hours to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound involves the extraction of eucalyptin from eucalyptus leaves using solvent extraction methods. The extracted eucalyptin is then subjected to acetylation using acetic anhydride and a suitable catalyst. The reaction mixture is purified through techniques such as column chromatography to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Eucalyptin acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Substituted this compound derivatives with various functional groups.
Applications De Recherche Scientifique
Eucalyptin acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various flavonoid derivatives.
Biology: this compound exhibits significant antioxidant and anti-inflammatory activities, making it a valuable compound for studying cellular oxidative stress and inflammation pathways.
Medicine: Due to its antimicrobial properties, this compound is being investigated for its potential use in treating infections and inflammatory diseases.
Industry: this compound is used in the formulation of natural health products, including dietary supplements and topical ointments
Comparaison Avec Des Composés Similaires
Eucalyptin acetate can be compared with other similar flavonoid compounds such as quercetin, kaempferol, and myricetin:
Quercetin: Both this compound and quercetin exhibit strong antioxidant and anti-inflammatory activities. this compound has a unique acetyl group that may enhance its lipophilicity and cellular uptake.
Kaempferol: Similar to this compound, kaempferol has anti-inflammatory and antimicrobial properties. The structural differences between the two compounds may result in variations in their biological activities.
Myricetin: Myricetin and this compound share antioxidant properties, but myricetin has additional hydroxyl groups that may contribute to its higher antioxidant capacity
Propriétés
IUPAC Name |
[7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxochromen-5-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11-19(25-5)12(2)21-18(20(11)26-13(3)22)16(23)10-17(27-21)14-6-8-15(24-4)9-7-14/h6-10H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJBAXUKWUWAJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C1OC)C)OC(=O)C)C(=O)C=C(O2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B597509.png)

![2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B597513.png)
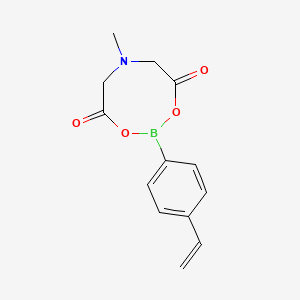
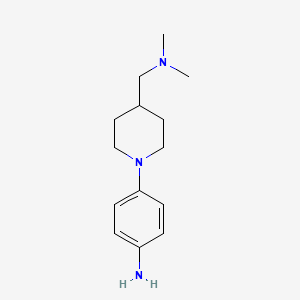
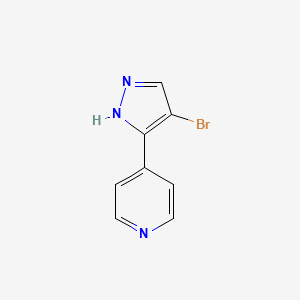
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride](/img/structure/B597522.png)
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B597523.png)
![2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B597524.png)
